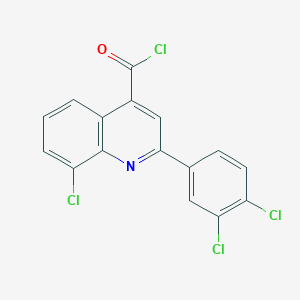

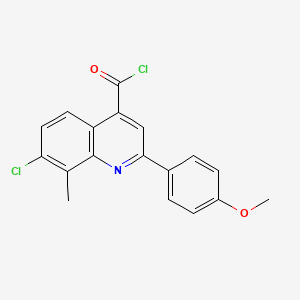

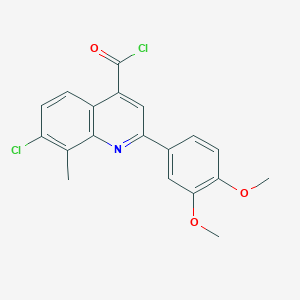

![molecular formula C15H11Cl3O3 B1420725 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-23-9](/img/structure/B1420725.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Overview

Description

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the preparation of peptides and proteins for mass spectrometry analysis, helping in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, this chloride serves as an intermediate for synthesizing various organic compounds. Its reactivity with different nucleophiles allows for the construction of complex molecules that can be used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

It’s applied in the field of medicinal chemistry for drug discovery and development. The compound can be used to create novel drug candidates with potential therapeutic effects against various diseases due to its structural versatility .

Material Science

Researchers in material science may employ this chemical in the synthesis of new polymeric materials. Its ability to react and form bonds with other monomers can lead to the development of polymers with unique properties for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatization agent to modify chemical compounds to make them more detectable by analytical instruments, such as chromatography or spectroscopy systems .

Bioconjugation

This chloride is used in bioconjugation techniques, where it’s used to attach biomolecules to various substrates or to each other. This is crucial in developing diagnostic tools, drug delivery systems, and biocompatible materials .

Chemical Biology

In chemical biology, it can be used to probe the function of biological systems through the synthesis of molecules that can interact with specific proteins or DNA sequences, aiding in the understanding of biological processes .

Environmental Chemistry

Lastly, this compound may find applications in environmental chemistry for the synthesis of chemicals that can degrade pollutants or for the creation of sensors that can detect environmental toxins .

Mechanism of Action

Target of action

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .

Mode of action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Result of action

Dichlorobenzyl alcohol is used for symptomatic relief of acute sore throat and postoperative sore throat .

Future Directions

properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPLGWGEUSLEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

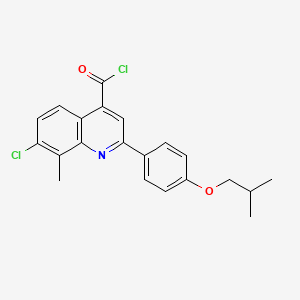

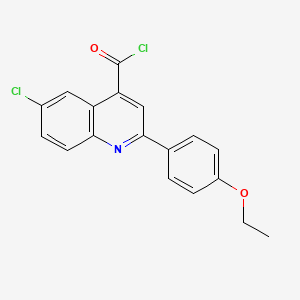

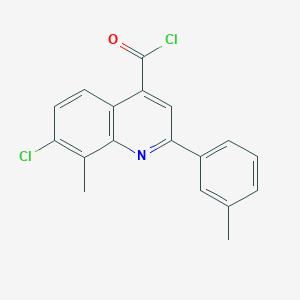

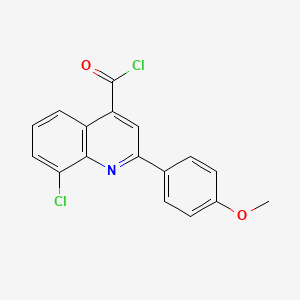

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.